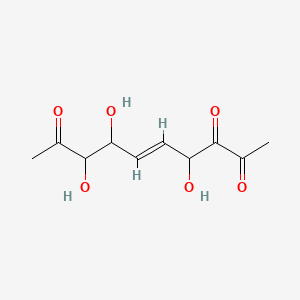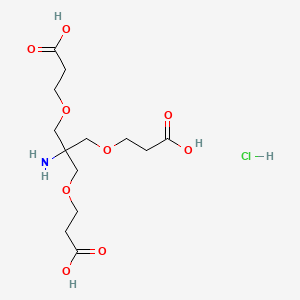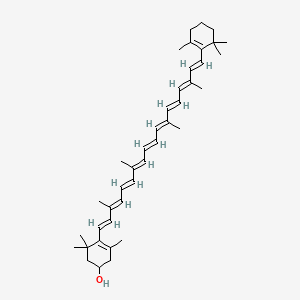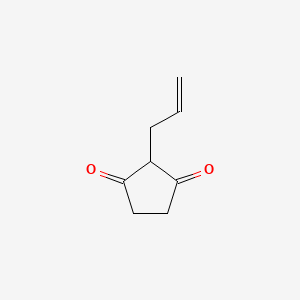
(E)-4,7,8-trihydroxydec-5-ene-2,3,9-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Diacetyl 3,4-Dideoxyglucosone-3-ene involves the acetylation of 3,4-Dideoxyglucosone. The reaction typically requires acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 1 and 6 positions .
Industrial Production Methods
Industrial production of 1,6-Diacetyl 3,4-Dideoxyglucosone-3-ene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Diacetyl 3,4-Dideoxyglucosone-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and are carried out in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,6-Diacetyl 3,4-Dideoxyglucosone-3-ene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its role in the development of immunosuppressants and potential therapeutic applications.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,6-Diacetyl 3,4-Dideoxyglucosone-3-ene involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate immune responses, making it useful in the development of immunosuppressants. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of cytokine production and immune cell signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dideoxyglucosone-3-ene: A precursor to 1,6-Diacetyl 3,4-Dideoxyglucosone-3-ene, known for its reactivity and potential harmful effects in vitro.
3-Deoxyglucosone: Another related compound, often studied for its role in glucose degradation and its presence in processed foods.
Uniqueness
1,6-Diacetyl 3,4-Dideoxyglucosone-3-ene is unique due to its specific acetylation at the 1 and 6 positions, which imparts distinct chemical properties and reactivity. This makes it particularly useful as an intermediate in the synthesis of immunosuppressants and other specialized compounds .
Propriétés
Formule moléculaire |
C10H14O6 |
|---|---|
Poids moléculaire |
230.21 g/mol |
Nom IUPAC |
(E)-4,7,8-trihydroxydec-5-ene-2,3,9-trione |
InChI |
InChI=1S/C10H14O6/c1-5(11)9(15)7(13)3-4-8(14)10(16)6(2)12/h3-4,7-9,13-15H,1-2H3/b4-3+ |
Clé InChI |
BASDHTGAOXCWMN-ONEGZZNKSA-N |
SMILES isomérique |
CC(=O)C(C(/C=C/C(C(=O)C(=O)C)O)O)O |
SMILES canonique |
CC(=O)C(C(C=CC(C(=O)C(=O)C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid,3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]-](/img/structure/B12291069.png)
![3,11,19-Tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),2,5,7,9(27),13,15,17(26),21,23-decaene-7,15,23-triol](/img/structure/B12291076.png)





![(3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester](/img/structure/B12291142.png)
![Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12291155.png)
![[1-(1-Phenylethyl)aziridin-2-yl]methanol](/img/structure/B12291158.png)

![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpyridine-2-carboxamide](/img/structure/B12291161.png)

